molecular formula C13H14N2O4 B12826077 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide

Cat. No.: B12826077
M. Wt: 262.26 g/mol
InChI Key: WSJJLOWBIZJERK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide involves the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with hydrazine hydrate. The reaction typically requires the activation of the carboxylic acid group using reagents such as N,N’-carbonyldiimidazole . The product is then isolated by precipitation in ethanol and purified by washing with ethanol .

Chemical Reactions Analysis

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its hydrazide group and photoactive characteristics.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxypropanehydrazide

InChI

InChI=1S/C13H14N2O4/c1-7-5-12(16)19-11-6-9(3-4-10(7)11)18-8(2)13(17)15-14/h3-6,8H,14H2,1-2H3,(H,15,17)

InChI Key

WSJJLOWBIZJERK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NN

Origin of Product

United States

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